molecular formula C8H14F3NO B14044874 1-(Aminomethyl)-3-(trifluoromethyl)cyclohexan-1-ol

1-(Aminomethyl)-3-(trifluoromethyl)cyclohexan-1-ol

Katalognummer: B14044874
Molekulargewicht: 197.20 g/mol
InChI-Schlüssel: LBZPPFQFWUNZAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Aminomethyl)-3-(trifluoromethyl)cyclohexan-1-ol is an organic compound with the molecular formula C8H14F3NO It is a cyclohexanol derivative with an aminomethyl group and a trifluoromethyl group attached to the cyclohexane ring

Eigenschaften

Molekularformel

C8H14F3NO

Molekulargewicht

197.20 g/mol

IUPAC-Name

1-(aminomethyl)-3-(trifluoromethyl)cyclohexan-1-ol

InChI

InChI=1S/C8H14F3NO/c9-8(10,11)6-2-1-3-7(13,4-6)5-12/h6,13H,1-5,12H2

InChI-Schlüssel

LBZPPFQFWUNZAQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CC(C1)(CN)O)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(Aminomethyl)-3-(trifluoromethyl)cyclohexan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with nitromethane to form 1-nitromethylcyclohexanol, which is then reduced to 1-(aminomethyl)cyclohexan-1-ol. The trifluoromethyl group can be introduced through a subsequent reaction with a trifluoromethylating agent.

Industrial Production Methods

Industrial production of 1-(Aminomethyl)-3-(trifluoromethyl)cyclohexan-1-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Aminomethyl)-3-(trifluoromethyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of 1-(aminomethyl)cyclohexan-1-ol.

    Substitution: Formation of substituted cyclohexanol derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Aminomethyl)-3-(trifluoromethyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(Aminomethyl)-3-(trifluoromethyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(Aminomethyl)cyclohexan-1-ol: Lacks the trifluoromethyl group, resulting in different chemical properties.

    4-(Trifluoromethyl)cyclohexanol: Has the trifluoromethyl group at a different position, leading to variations in reactivity and applications.

Uniqueness

1-(Aminomethyl)-3-(trifluoromethyl)cyclohexan-1-ol is unique due to the presence of both the aminomethyl and trifluoromethyl groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.